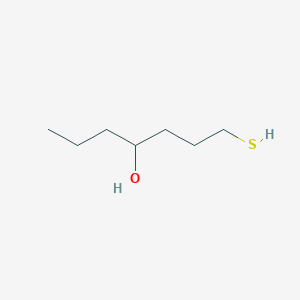![molecular formula C15H18ClNO2 B1379369 tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate CAS No. 1803580-71-3](/img/structure/B1379369.png)
tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate
Overview
Description
“tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate” is a chemical compound with the molecular formula C15H18ClNO2 . It has a molecular weight of 279.76 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group (tert-butyl N-…carbamate) attached to a prop-2-yn-1-yl group with a 2-chloro-6-methylphenyl group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Scientific Research Applications
Isomorphous Crystal Structures
Research on isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including compounds like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, highlights the significance of simultaneous hydrogen and halogen bonds involving carbonyl groups. These studies provide insights into the structural chemistry of carbamates and their isostructural families, demonstrating the importance of specific bonding interactions in determining crystal packing and molecular orientation (Baillargeon et al., 2017).
Carbamate Derivatives and Hydrogen Bonding
Investigations into carbamate derivatives reveal the intricate interplay of strong and weak hydrogen bonds shaping the three-dimensional architecture of these compounds. This work underscores the role of specific molecular interactions in the crystallization process and the formation of complex molecular assemblies (Das et al., 2016).
Synthesis and Applications in Drug Discovery
The synthesis of carbamate derivatives has been explored for their potential applications in drug discovery. For example, studies on the synthesis of intermediates related to natural products with cytotoxic activity against human carcinoma cell lines demonstrate the utility of carbamates in medicinal chemistry. These research efforts are crucial for developing novel synthetic routes and understanding the mechanism of action of potential drug candidates (Tang et al., 2014).
Future Directions
properties
IUPAC Name |
tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-ynyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c1-11-7-5-9-13(16)12(11)8-6-10-17-14(18)19-15(2,3)4/h5,7,9H,10H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMAUENCKZLCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C#CCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401126665 | |
| Record name | Carbamic acid, N-[3-(2-chloro-6-methylphenyl)-2-propyn-1-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401126665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate | |
CAS RN |
1803580-71-3 | |
| Record name | Carbamic acid, N-[3-(2-chloro-6-methylphenyl)-2-propyn-1-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803580-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[3-(2-chloro-6-methylphenyl)-2-propyn-1-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401126665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1379286.png)

![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1379293.png)
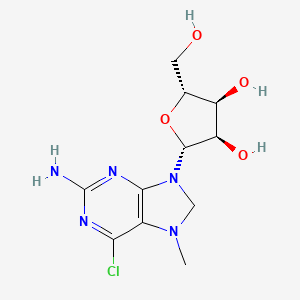
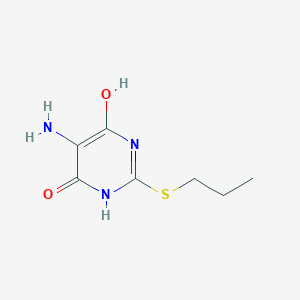
![Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1379298.png)
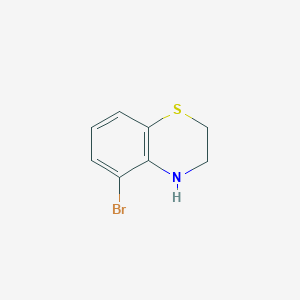
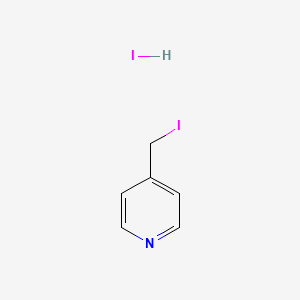
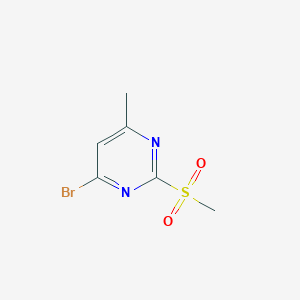

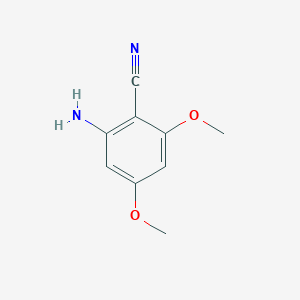
![[1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1379306.png)

